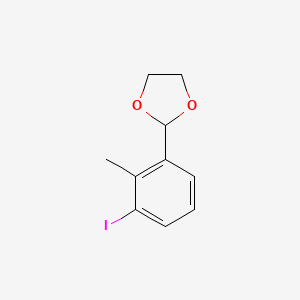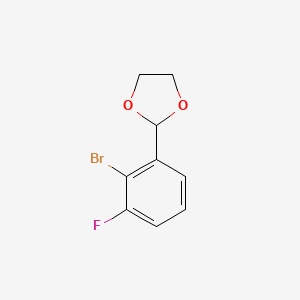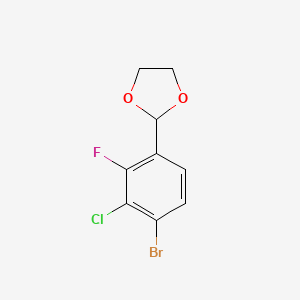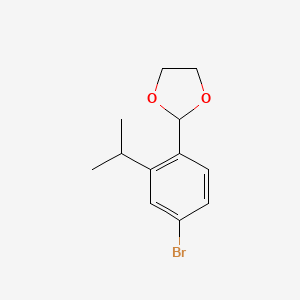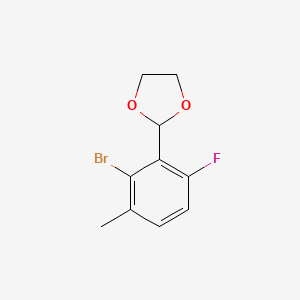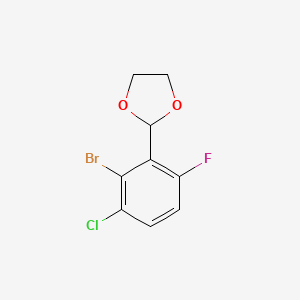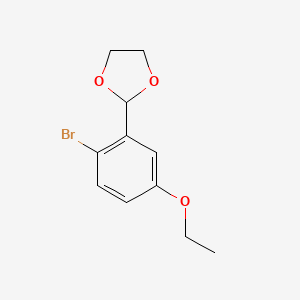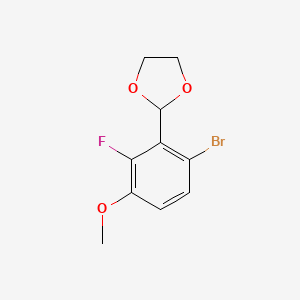
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is a compound that has been studied for its potential applications in scientific research. This molecule is a dioxolane, a type of heterocyclic organic compound that is composed of a five-membered ring containing two oxygen atoms, one carbon atom, and two other heteroatoms. It is a colorless liquid at room temperature and is soluble in organic solvents. It has a molecular weight of 282.06 g/mol and a boiling point of 120°C. It is a relatively new compound, first synthesized in 2019, and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is not yet well understood. However, it is believed to act as a Lewis acid, meaning that it can act as a proton donor or acceptor in chemical reactions. This property allows it to catalyze a wide range of reactions, including the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane are not well understood. However, it is believed to be relatively non-toxic and has been shown to have low acute toxicity in animals. It has also been shown to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its low toxicity makes it safe for use in laboratory experiments. It is also a versatile reagent, capable of catalyzing a wide range of reactions. However, it is also limited in its applications, as it is not suitable for use in reactions involving highly reactive compounds.
Future Directions
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane has potential applications in a wide range of scientific research areas. Future research could focus on its use in the synthesis of new drugs or biologically active compounds. It could also be studied for its potential use as a catalyst in the synthesis of polymers or other materials. In addition, its mechanism of action could be further studied to better understand its potential applications.
Synthesis Methods
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane is synthesized by a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone, in the presence of a base, to form an alkene. The reaction of 2-bromo-6-fluoro-5-methoxyphenol with ethyl acetoacetate in the presence of a base, such as sodium hydride, yields the desired dioxolane. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature of 60°C.
Scientific Research Applications
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane has been studied for its potential applications in scientific research. It has been shown to be a useful reagent for the synthesis of various compounds, such as indoles, quinolines, and phenols. It has also been used as a catalyst in the synthesis of polymers, such as polyesters and polyurethanes. In addition, it has been used in the synthesis of drugs and other biologically active compounds.
properties
IUPAC Name |
2-(6-bromo-2-fluoro-3-methoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-13-7-3-2-6(11)8(9(7)12)10-14-4-5-15-10/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMRXFVVKCPCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C2OCCO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-fluoro-5-methoxyphenyl)-1,3-dioxolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

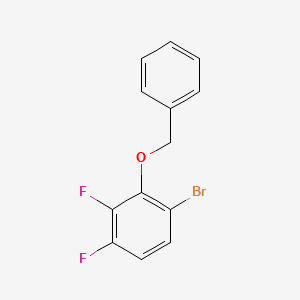
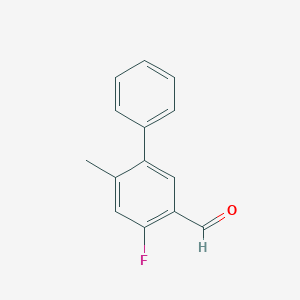
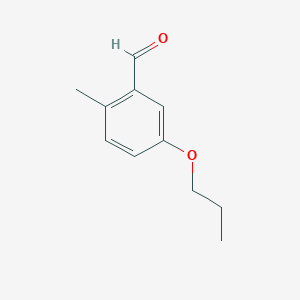
![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)

